molecular formula C5H4N4O2S B2518011 Methyl 2-azido-1,3-thiazole-5-carboxylate CAS No. 2361643-51-6

Methyl 2-azido-1,3-thiazole-5-carboxylate

Cat. No. B2518011
CAS RN: 2361643-51-6
M. Wt: 184.17
InChI Key: FHDLQIFYJOUKSY-UHFFFAOYSA-N
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Description

“Methyl 2-azido-1,3-thiazole-5-carboxylate” is a chemical compound with the molecular formula C5H4N4O2S . It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are significant in medicinal and pharmaceutical chemistry fields, having different biological activities like anti-inflammatory, antifungal, antihypertensive, and antibacterial .


Molecular Structure Analysis

The molecular structure of “Methyl 2-azido-1,3-thiazole-5-carboxylate” can be determined by its molecular formula C5H4N4O2S . Thiazoles are planar and characterized by significant pi-electron delocalization, indicating some degree of aromaticity .

Mechanism of Action

Target of Action

Methyl 2-azido-1,3-thiazole-5-carboxylate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .

Mode of Action

Thiazole derivatives have been reported to interact with various targets, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit xanthine oxidase, a key enzyme involved in purine metabolism .

Biochemical Pathways

Thiazole derivatives can influence various biochemical pathways. For example, they can inhibit the xanthine oxidase enzyme, which catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . This inhibition can potentially lead to a decrease in uric acid production, which could be beneficial in conditions like gout .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of Methyl 2-azido-1,3-thiazole-5-carboxylate can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.

properties

IUPAC Name

methyl 2-azido-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S/c1-11-4(10)3-2-7-5(12-3)8-9-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDLQIFYJOUKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2361643-51-6
Record name methyl 2-azido-1,3-thiazole-5-carboxylate
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